Cas no 94318-76-0 (2-chloro-N-cyclohexylpropanamide)
2-chloro-N-cyclohexylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-cyclohexylpropanamide
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- Inchi: 1S/C9H16ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)
- InChI Key: XEZUQDMCORIBFZ-UHFFFAOYSA-N
- SMILES: ClC(C)C(NC1CCCCC1)=O
2-chloro-N-cyclohexylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C375033-50mg |
2-chloro-N-cyclohexylpropanamide |
94318-76-0 | 50mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C375033-100mg |
2-chloro-N-cyclohexylpropanamide |
94318-76-0 | 100mg |
$ 95.00 | 2022-04-28 | ||
| TRC | C375033-500mg |
2-chloro-N-cyclohexylpropanamide |
94318-76-0 | 500mg |
$ 320.00 | 2022-04-28 | ||
| Chemenu | CM459731-250mg |
2-chloro-N-cyclohexylpropanamide |
94318-76-0 | 95%+ | 250mg |
$142 | 2024-07-19 | |
| Chemenu | CM459731-500mg |
2-chloro-N-cyclohexylpropanamide |
94318-76-0 | 95%+ | 500mg |
$234 | 2024-07-19 | |
| Chemenu | CM459731-1g |
2-chloro-N-cyclohexylpropanamide |
94318-76-0 | 95%+ | 1g |
$340 | 2024-07-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7598-1G |
2-chloro-N-cyclohexylpropanamide |
94318-76-0 | 95% | 1g |
¥ 1,227.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7598-5G |
2-chloro-N-cyclohexylpropanamide |
94318-76-0 | 95% | 5g |
¥ 3,755.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7598-10G |
2-chloro-N-cyclohexylpropanamide |
94318-76-0 | 95% | 10g |
¥ 5,570.00 | 2023-04-12 | |
| Enamine | EN300-08454-0.05g |
2-chloro-N-cyclohexylpropanamide |
94318-76-0 | 95% | 0.05g |
$46.0 | 2023-10-28 |
2-chloro-N-cyclohexylpropanamide Suppliers
2-chloro-N-cyclohexylpropanamide Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-chloro-N-cyclohexylpropanamide
Introduction to 2-chloro-N-cyclohexylpropanamide (CAS No. 94318-76-0)
2-chloro-N-cyclohexylpropanamide, identified by the Chemical Abstracts Service Number (CAS No.) 94318-76-0, is a significant compound in the realm of pharmaceutical chemistry and biochemical research. This compound, featuring a chlorinated amide functional group, has garnered attention due to its structural versatility and potential applications in drug development. The molecular structure of 2-chloro-N-cyclohexylpropanamide consists of a propanamide backbone substituted with a cyclohexyl group and a chlorine atom at the alpha position, which contributes to its unique reactivity and interaction capabilities with biological targets.
The synthesis of 2-chloro-N-cyclohexylpropanamide involves multi-step organic transformations, typically starting from readily available precursors such as cyclohexylamine and chloroacetyl chloride. The process often requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and protective group strategies, may be employed to optimize the reaction pathway and minimize side products. The importance of purification techniques cannot be overstated, as impurities can significantly affect the compound's efficacy and safety profile in subsequent applications.
In recent years, 2-chloro-N-cyclohexylpropanamide has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features make it a valuable building block for designing molecules that interact with specific biological pathways. For instance, the chlorine atom provides a handle for further functionalization via nucleophilic substitution reactions, allowing chemists to tailor the compound's properties for targeted applications.
One of the most promising areas of research involving 2-chloro-N-cyclohexylpropanamide is its role in medicinal chemistry. Researchers have been investigating its potential as an intermediate in the synthesis of bioactive molecules with therapeutic effects. Studies have shown that derivatives of this compound exhibit interesting pharmacological properties, including anti-inflammatory and analgesic activities. These findings have spurred further investigation into optimizing its structure-activity relationships (SAR) to enhance potency and selectivity.
The biological activity of 2-chloro-N-cyclohexylpropanamide is thought to stem from its ability to modulate enzyme activity and receptor interactions. Specifically, it has been hypothesized that the compound can interact with serine proteases and other enzymes involved in inflammatory pathways. By understanding these interactions at a molecular level, scientists can design analogs that are more effective at inhibiting disease-causing enzymes while minimizing off-target effects.
Recent advancements in computational chemistry have accelerated the discovery process for compounds like 2-chloro-N-cyclohexylpropanamide. Molecular modeling techniques allow researchers to predict how different structural modifications will affect the compound's biological activity. This approach has led to the identification of novel derivatives with enhanced pharmacokinetic profiles. For example, computational studies have suggested that introducing specific substituents can improve solubility and metabolic stability, making these compounds more suitable for clinical use.
The role of 2-chloro-N-cyclohexylpropanamide in drug development extends beyond its use as an intermediate. It has also been explored as a lead compound itself, demonstrating potential therapeutic benefits in preclinical studies. These studies have highlighted its ability to interact with biological targets in ways that could lead to new treatments for various diseases. The versatility of this compound makes it an attractive candidate for further investigation by pharmaceutical companies and academic researchers alike.
As our understanding of biological systems continues to grow, so does the demand for sophisticated chemical tools like 2-chloro-N-cyclohexylpropanamide. The ability to precisely modify molecular structures allows researchers to fine-tune biological responses, leading to more effective and safer drugs. This underscores the importance of continued research into this class of compounds and their derivatives.
The future prospects for 2-chloro-N-cyclohexylpropanamide are bright, with ongoing studies exploring new synthetic routes and applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating laboratory findings into tangible therapeutic benefits. As new technologies emerge, such as CRISPR gene editing and artificial intelligence-driven drug discovery platforms, the potential uses for compounds like 2-chloro-N-cyclohexylpropanamide will likely expand even further.
In conclusion,2-chloro-N-cyclohexylpropanamide (CAS No. 94318-76-0) represents a significant advancement in pharmaceutical chemistry with broad implications for drug development. Its unique structural features make it a valuable tool for designing novel therapeutics targeting various diseases. As research progresses, we can expect to see more innovative applications emerge from this versatile compound.
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